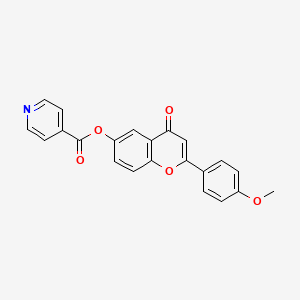
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate
Descripción general
Descripción
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate, also known as MOCI, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a range of conditions and can be stored for long periods without degradation. However, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain applications. It also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate. One potential direction is the development of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate-based fluorescent probes for the detection of metal ions. Another potential direction is the development of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate derivatives with improved solubility and bioavailability. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate could also be studied further for its potential applications in cancer therapy, particularly in combination with other anticancer agents. Overall, the study of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has the potential to lead to the development of novel therapeutic agents for a range of diseases.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl isonicotinate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c1-26-16-4-2-14(3-5-16)21-13-19(24)18-12-17(6-7-20(18)28-21)27-22(25)15-8-10-23-11-9-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORMXGOAPKNRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-YL pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446274.png)
![ethyl 3-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3446281.png)
![methyl [6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3446295.png)
![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446297.png)
![5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446305.png)
![3-(2-chlorobenzyl)-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446313.png)
![3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446314.png)
![N-(2-methoxyphenyl)-5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3446319.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446327.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446333.png)
![5-(3,4-dimethylphenyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446338.png)
![5-(4-methoxyphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3446341.png)
![N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B3446362.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B3446384.png)